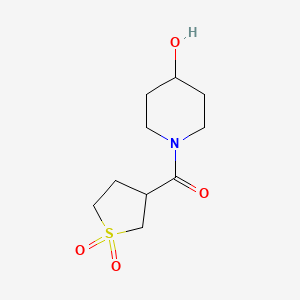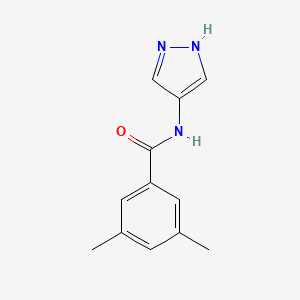![molecular formula C16H22N2O2 B7541860 2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)
2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone, also known as L-741,626, is a potent and selective antagonist of the dopamine D2 receptor. It was first synthesized in 1992 by researchers at Merck & Co. as part of a program to develop new antipsychotic drugs.
Wirkmechanismus
2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone acts as a competitive antagonist at the dopamine D2 receptor, blocking the binding of dopamine and preventing its downstream signaling. This results in a decrease in the activity of dopaminergic neurons in the brain, which can have a variety of effects depending on the specific brain region involved.
Biochemical and Physiological Effects:
2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been found to reduce the release of dopamine in the striatum, a brain region involved in reward processing and motor control. It has also been shown to reduce the expression of certain genes involved in dopamine signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone is its high selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its potency and selectivity can also make it difficult to use in certain experiments, as high concentrations may be required to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for research on 2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone. One area of interest is its potential use in combination with other drugs for the treatment of psychiatric disorders. Another possibility is to investigate its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further studies are needed to fully understand the long-term effects of 2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone on brain function and behavior.
Synthesemethoden
The synthesis of 2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone involves several steps, starting with the reaction of 2,3-dihydroindene with 4-(2-hydroxyethyl)piperazine in the presence of a base. The resulting intermediate is then treated with a mixture of acetic anhydride and acetic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone has been extensively studied for its potential use in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. It has also been investigated for its effects on drug addiction and Parkinson's disease.
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-11-10-17-6-8-18(9-7-17)16(20)15-5-4-13-2-1-3-14(13)12-15/h4-5,12,19H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFRUSCPTCHJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)N3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541777.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)
![1-[2-Fluoro-6-[3-(hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B7541786.png)





![1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)




